molecular formula C14H19NO5S B4398513 ethyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate

ethyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate

Cat. No. B4398513
M. Wt: 313.37 g/mol
InChI Key: FDHJMUOCYBRODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate, also known as E404 or E-404, is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is commonly used as a food additive and is known for its bitter taste. This compound has also been studied for its potential medicinal properties, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate involves the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in the body, as well as improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.

Future Directions

There are several potential future directions for research on Ethyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate. One area of interest is the development of new and more efficient synthesis methods for the compound. Another potential direction is the exploration of this compound's potential as a treatment for other diseases, such as diabetes and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Ethyl 4-methyl-3-(4-morpholinylsulfonyl)benzoate has been the subject of numerous scientific studies due to its potential medicinal properties. One area of research has been its use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

ethyl 4-methyl-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-3-20-14(16)12-5-4-11(2)13(10-12)21(17,18)15-6-8-19-9-7-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHJMUOCYBRODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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